1-Ethyl-4-oxopyrrolidine-3-carbonitrile
Description
1-Ethyl-4-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative featuring a ketone (oxo) group at the 4-position and a nitrile (carbonitrile) group at the 3-position. The ethyl substituent at the 1-position distinguishes it from other analogs.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-ethyl-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-2-9-4-6(3-8)7(10)5-9/h6H,2,4-5H2,1H3 |
InChI Key |
LALJRXBKRLZLDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=O)C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-oxopyrrolidine-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
1-Ethyl-4-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-Ethyl-4-oxopyrrolidine-3-carbonitrile exerts its effects depends on its interactions with molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, influencing biological pathways. For example, the nitrile group can interact with nucleophiles in the active site of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features and properties of 1-ethyl-4-oxopyrrolidine-3-carbonitrile with similar compounds:
Key Observations :
- Substituent Effects : The ethyl group in this compound likely enhances lipophilicity compared to the benzyl (in ) or o-tolyl (in ) groups, which introduce bulkier aromatic moieties.
- Functional Group Reactivity: The nitrile group in all analogs enables nucleophilic additions or cyclizations, while the oxo group participates in keto-enol tautomerism or condensation reactions.
- Synthetic Utility : Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate includes an ester group, making it amenable to hydrolysis or transesterification, unlike the nitrile-dominated analogs.
Spectroscopic and Crystallographic Data
NMR Analysis ()
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers exhibited distinct ¹H NMR shifts:
- Isomer 1-2: δ 6.20 (bs, NH), 4.24 (bm, CH₂).
- Isomer 1-1: δ 7.33 (bs, NH), 3.57–3.51 (m, CH).
Crystallography (–6)
Spiro[indoline-3,2-pyrrolidine] derivatives were analyzed via X-ray diffraction, revealing bond angles such as O2—C25—N3 = 126.6° . These data highlight the planarity of nitrile-containing moieties, which likely influence the target compound’s conformational stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
